molecular formula C19H19N3O3 B2684917 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170961-88-2

2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2684917
CAS No.: 1170961-88-2
M. Wt: 337.379
InChI Key: GBKVRWHCDDXVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C17H19NO2 . It has an average mass of 269.338 Da and a monoisotopic mass of 269.141571 Da .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a methoxyphenyl group and a methylbenzyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 491.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a flash point of 251.3±27.3 °C and an index of refraction of 1.565 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of 1,3,4-oxadiazole derivatives, including compounds related to "2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide," has been explored for their antimicrobial properties. For example, a study by Salama (2020) demonstrates the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with significant antibacterial activity against Salmonella typhi, highlighting the potential of these compounds in developing new antimicrobial agents (Salama, 2020).

Antitumor and Cytotoxic Activities

  • Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives, using 3-methoxyphenol as a starting substance, to evaluate their antimicrobial and antiproliferative activities. Compounds bearing the 1,3,4-oxadiazole ring showed notable inhibitory activity against human tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Enzyme Inhibition

  • The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been investigated for their potential in inhibiting lipase and α-glucosidase enzymes. This research suggests the utility of such compounds in designing enzyme inhibitors for therapeutic purposes (Bekircan et al., 2015).

Pharmacological Evaluation

  • The pharmacological evaluation of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been conducted, demonstrating the broad therapeutic potential of these compounds. The study underlines the importance of computational and pharmacological assessments in identifying novel derivatives for various pharmacological activities (Faheem, 2018).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-3-5-15(6-4-13)12-18-21-22-19(25-18)20-17(23)11-14-7-9-16(24-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVRWHCDDXVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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